Glyme (1,2-dimethoxyethane-d10)
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Overview
Description
Glyme (1,2-dimethoxyethane-d10) is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of diethylene glycol dimethyl ether, where all hydrogen atoms are replaced with deuterium. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and different spectroscopic characteristics compared to their non-deuterated counterparts.
Preparation Methods
The synthesis of Glyme (1,2-dimethoxyethane-d10) involves the deuteration of diethylene glycol dimethyl ether. This can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst to replace hydrogen atoms with deuterium.
Chemical Exchange: Reacting diethylene glycol dimethyl ether with deuterated reagents such as deuterated methanol or deuterated water under specific conditions to achieve full deuteration.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
Glyme (1,2-dimethoxyethane-d10) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of deuterated carbonyl compounds.
Reduction: Reduction reactions can convert the ether groups into alcohols or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions, allowing for the synthesis of a wide range of deuterated derivatives.
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Glyme (1,2-dimethoxyethane-d10) has several applications in scientific research:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used as solvents or internal standards in NMR spectroscopy due to their minimal interference with the sample’s hydrogen signals.
Mass Spectrometry: The increased mass of deuterium compared to hydrogen allows for better resolution and identification of compounds in mass spectrometry.
Isotope Tracing: Deuterated compounds are used in metabolic studies to trace the pathways and mechanisms of various biochemical processes.
Battery Research: This compound is used in the development of sodium-ion batteries as a component of the electrolyte solution, enhancing the formation of a stable solid electrolyte interphase on hard carbon composite anodes.
Mechanism of Action
The mechanism of action of Glyme (1,2-dimethoxyethane-d10) in scientific applications primarily involves its unique isotopic properties. In NMR spectroscopy, the deuterium atoms provide a distinct signal that does not overlap with the hydrogen signals of the sample, allowing for clearer analysis. In mass spectrometry, the increased mass of deuterium helps in distinguishing between different isotopic forms of a compound. In isotope tracing studies, the deuterium atoms act as markers, enabling researchers to follow the movement and transformation of the compound within biological systems.
Comparison with Similar Compounds
Glyme (1,2-dimethoxyethane-d10) is similar to other deuterated compounds such as:
Diethylene Glycol Dimethyl Ether (Diglyme-d14): This compound is also fully deuterated and used in similar applications, particularly in NMR spectroscopy and battery research.
Deuterated Methanol: Used as a solvent in NMR spectroscopy and as a reagent in chemical synthesis.
Deuterated Water: Commonly used in NMR spectroscopy and isotope tracing studies.
The uniqueness of Glyme (1,2-dimethoxyethane-d10) lies in its specific structure and the presence of multiple deuterium atoms, which provide distinct advantages in spectroscopic and analytical applications.
Properties
CAS No. |
107975-86-0 |
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Molecular Formula |
C4H10O2 |
Molecular Weight |
100.18 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-1,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
XTHFKEDIFFGKHM-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] |
Canonical SMILES |
COCCOC |
Origin of Product |
United States |
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